![molecular formula C10H10BrFOZn B14892584 2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the allyloxy group and the fluorine atom on the phenyl ring imparts unique reactivity and selectivity to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Allyloxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn→2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored using techniques like gas chromatography to ensure complete conversion of the starting material.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a leaving group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions.
Mécanisme D'action
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps.
Organic Substrates: Participate in the transmetalation step to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Allyloxy)methyl]-4-fluorophenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
2-[(Allyloxy)methyl]-4-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.
Uniqueness
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product selectivity compared to its magnesium and boron counterparts.
Propriétés
Formule moléculaire |
C10H10BrFOZn |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(prop-2-enoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H10FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h2-3,5,7H,1,6,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VUFMHQFPYRFRTC-UHFFFAOYSA-M |
SMILES canonique |
C=CCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




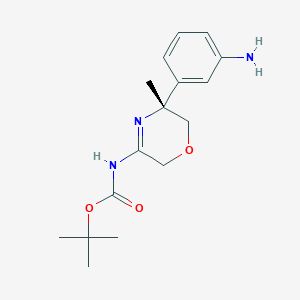

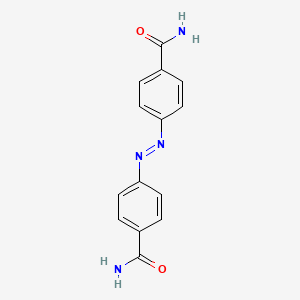

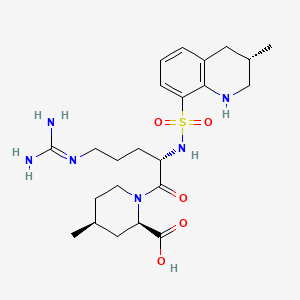
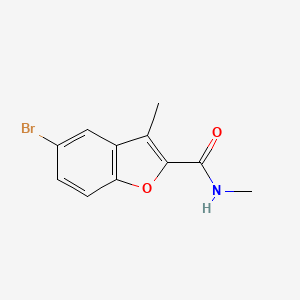


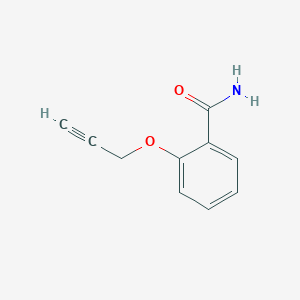
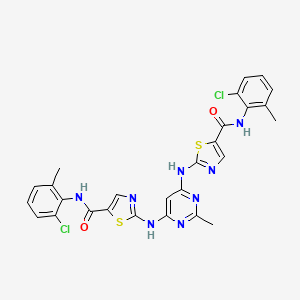
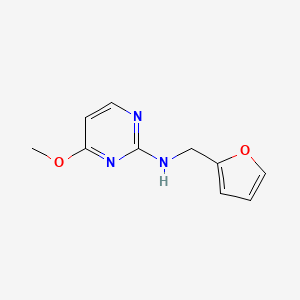
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
